molecular formula C5H7F2N3 B1648158 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine CAS No. 1171319-69-9

1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B1648158
CAS No.: 1171319-69-9
M. Wt: 147.13 g/mol
InChI Key: MMXDSDQGLBYPMG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoroethyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with 2,2-difluoroethylamine under specific conditions to introduce the difluoroethyl group . The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. The use of difluorocarbene reagents has streamlined the production, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules .

Comparison with Similar Compounds

  • 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole

Comparison: 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine stands out due to its difluoroethyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,2-difluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-4(7)3-10-5(8)1-2-9-10/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXDSDQGLBYPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171319-69-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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